

Estetrol-d4 chemical structure and molecular weight

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In-Depth Technical Guide to Estetrol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol-d4 is the deuterated form of Estetrol (E4), a native estrogen produced by the human fetal liver during pregnancy. As a stable isotope-labeled internal standard, **Estetrol-d4** is a crucial tool in pharmacokinetic and metabolic studies of Estetrol, a compound of growing interest in contraception and menopausal hormone therapy. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and biological pathways of **Estetrol-d4**.

Chemical Structure and Molecular Weight

Estetrol-d4 is structurally identical to Estetrol, with the exception of four deuterium atoms replacing hydrogen atoms. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.



Identifier	Value
Chemical Name	(15α,16α,17β)-Estra-1,3,5(10)-triene- 3,15,16,17-tetrol-d4
Molecular Formula	C18H20D4O4
Molecular Weight	308.41 g/mol
Synonyms	E4-d4

Proposed Synthesis of Estetrol-d4

A specific, publicly available, detailed synthesis protocol for **Estetrol-d4** is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on general methods for the deuteration of steroids. The following is a proposed experimental protocol for the synthesis of **Estetrol-d4**, which would require optimization and verification.

Proposed Experimental Protocol: Synthesis of Estetrol-d4

This proposed synthesis involves the deuteration of a suitable Estetrol precursor. One possible approach involves the use of a deuterated reducing agent and a deuterium source.

- Starting Material: A protected form of an Estetrol precursor with a ketone group at a position targeted for deuteration.
- Step 1: Deuterium Exchange: The precursor is subjected to base-catalyzed deuterium exchange using deuterium oxide (D₂O) to introduce deuterium atoms at α-positions to the carbonyl group.
- Step 2: Reduction with Deuterated Reagent: The ketone is then reduced to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the carbonyl carbon.
- Step 3: Deprotection: The protecting groups are removed to yield Estetrol-d4.
- Purification: The final product is purified using chromatographic techniques such as highperformance liquid chromatography (HPLC).



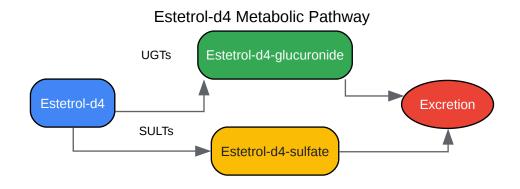
Note: This is a generalized and proposed protocol. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be determined empirically.

Biological Pathways

Estetrol-d4, being structurally and functionally analogous to Estetrol, is expected to follow the same metabolic and signaling pathways.

Metabolic Pathway

Estetrol undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form inactive conjugates that are excreted. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).



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Metabolism of Estetrol-d4

Signaling Pathway

Estetrol acts as a selective agonist of estrogen receptors, primarily Estrogen Receptor α (ER α) and Estrogen Receptor β (ER β), initiating a signaling cascade that leads to the regulation of gene expression.

Estetrol-d4 Receptor Signaling

Experimental Protocols for Use

Estetrol-d4 is primarily used as an internal standard in analytical methods for the quantification of Estetrol in biological matrices.



Experimental Protocol: Quantification of Estetrol in Plasma using LC-MS/MS

- Sample Preparation:
 - \circ To 100 μ L of plasma, add a known concentration of **Estetrol-d4** solution as an internal standard.
 - Perform protein precipitation by adding acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
 - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Estetrol and Estetrol-d4.
- Quantification:
 - Generate a calibration curve by plotting the ratio of the peak area of Estetrol to the peak area of Estetrol-d4 against the concentration of Estetrol standards.
 - Determine the concentration of Estetrol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of Estetrol-d4



Property	Value
Molecular Formula	C18H20D4O4
Molecular Weight	308.41 g/mol
Isotopic Purity	Typically >98%
Appearance	White to off-white solid

Table 2: Mass Spectrometric Transitions for Estetrol and Estetrol-d4

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Estetrol	289.2	171.1
Estetrol-d4	293.2	173.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Conclusion

Estetrol-d4 is an indispensable tool for the accurate and precise quantification of Estetrol in biological samples. This guide provides essential technical information for researchers and drug development professionals working with this important molecule. While a detailed synthesis protocol is not publicly available, the proposed route offers a viable starting point for its preparation. The provided information on its metabolic and signaling pathways will aid in the design and interpretation of preclinical and clinical studies involving Estetrol.

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